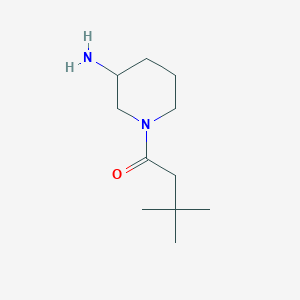
2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide
Vue d'ensemble
Description
2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide, or 2-APEA, is an organic compound with a variety of applications in scientific research. It is a derivative of piperidine and acetamide, and it has a wide range of biochemical and physiological effects, making it a useful tool for researchers studying the effects of drugs and other compounds on the body.
Applications De Recherche Scientifique
Crystal Structure and Anticonvulsant Activity
One study highlighted the crystal structure of similar acetamide derivatives, showing their linearly extended conformations and potential implications for anticonvulsant activities. The research indicated that stereochemical comparisons with phenytoin suggest certain molecular features responsible for anticonvulsant effects (Camerman et al., 2005).
Spatial Orientations in Coordination Chemistry
Another investigation focused on the different spatial orientations of amide derivatives on anion coordination. This study demonstrated how structural variations influence molecular assembly and interactions, which can be relevant in the design of functional materials (Kalita & Baruah, 2010).
Biological Activity of Derivatives
Research on N-substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed their promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. This study showcases the potential therapeutic applications of such derivatives in treating diseases related to enzyme dysfunction (Khalid et al., 2014).
Synthesis and Evaluation of Imaging Probes
A specific derivative was synthesized and evaluated as an imaging probe for 5-HT2A receptors, indicating the potential of acetamide derivatives in developing diagnostic tools for neurological disorders (Prabhakaran et al., 2006).
Antimicrobial Agents
The synthesis of novel acetamide derivatives and their evaluation as antimicrobial agents highlight the potential of these compounds in developing new antibacterial and antifungal treatments (Debnath & Ganguly, 2015).
Propriétés
IUPAC Name |
2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-15-6-4-12-10(14)8-13-5-2-3-9(11)7-13/h9H,2-8,11H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJLHHYIEKOMOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopiperidin-1-yl)-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



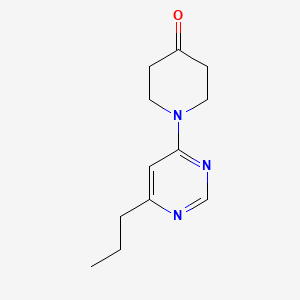
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)



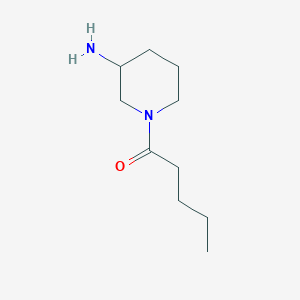
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1464365.png)
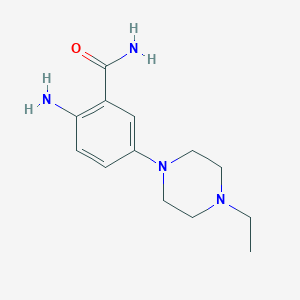
![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
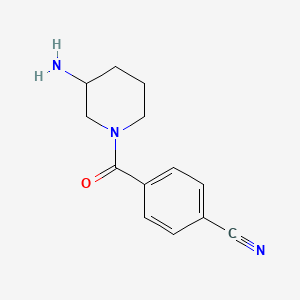
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)
